1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide
Overview
Description
“1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide” is a chemical compound with the CAS Number: 1820687-56-6 . It has a molecular weight of 230.1 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI Code is "1S/C9H11NO.BrH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3;1H" .Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis of Resolving Agents and Intermediates
1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide has been utilized as a precursor in the synthesis of complex molecules. For instance, Xiu-lan et al. (2009) demonstrated its use in the synthesis of (+)-1-phenylethanesulfonic acid, a resolving agent for amino acids, highlighting its role in chiral resolution processes (Z. Xiu-lan, 2009). Similarly, Potikha et al. (2008) explored its reactivity in generating 4,4-disubstituted 4,5-dihydro-1,3-thiazol-2-amines and thiazolidin-2-ones, showcasing its versatility in synthesizing heterocyclic compounds (L. M. Potikha, A. Turov, V. Kovtunenko, 2008).
Development of Tetrahydro[1,3]diazepino[1,2-a]benzimidazoles
Kuzʼmenko et al. (2020) employed this compound for generating peri-fused tetrahydro[1,3]diazepino[1,2-a]benzimidazoles, compounds of interest due to their unique structural features and potential biological activities (T. A. Kuzʼmenko, L. N. Divaeva, A. Morkovnik, 2020).
Analytical and Synthetic Methodologies
The compound has been central to developing analytical and synthetic methodologies as well. Power et al. (2015) focused on the test purchase, identification, and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), illustrating its critical role in the synthesis of cathinone analogues and contributing to forensic and analytical chemistry research (J. Power et al., 2015).
Biological Evaluation
Moreover, Sherekar et al. (2021) detailed the synthesis, characterization, and biological evaluation of derivatives involving this compound, emphasizing its application in discovering new molecules with antimicrobial properties (V. M. Sherekar, K. P. Kakade, N. S. Padole, 2021).
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]ethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUGICLBXMXFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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